molecular formula C8H11Cl2NO2S B1601533 2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride CAS No. 85052-88-6

2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride

Cat. No.: B1601533
CAS No.: 85052-88-6
M. Wt: 256.15 g/mol
InChI Key: DMFNQQKPMRHTIO-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride is an organic compound that features a sulfonyl group attached to a chlorobenzene ring, with an ethylamine group

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S.ClH/c9-7-1-3-8(4-2-7)13(11,12)6-5-10;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFNQQKPMRHTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545953
Record name 2-(4-Chlorobenzene-1-sulfonyl)ethan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

256.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85052-88-6
Record name Ethanamine, 2-[(4-chlorophenyl)sulfonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85052-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorobenzene-1-sulfonyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorobenzenesulfonyl)ethan-1-amine hydrochloride
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Preparation Methods

Direct Sulfonylation of Ethylamine with 4-Chlorobenzenesulfonyl Chloride

Overview:
The most straightforward synthetic route involves the nucleophilic substitution reaction of ethylamine with 4-chlorobenzenesulfonyl chloride. This reaction forms the sulfonamide linkage, producing 2-(4-chlorobenzenesulfonyl)-ethylamine, which is then converted to its hydrochloride salt.

Reaction Conditions:

Parameter Typical Range/Value
Reactants 4-Chlorobenzenesulfonyl chloride, ethylamine
Base Sodium hydroxide or organic bases (e.g., triethylamine) to neutralize HCl formed
Solvent Anhydrous solvents such as dichloromethane, toluene
Temperature Room temperature to 50°C
Reaction Time Several hours (typically 2–6 hours)
Product Isolation Crystallization or filtration after acidification

Process Description:
Ethylamine is reacted with 4-chlorobenzenesulfonyl chloride in an anhydrous solvent under stirring. A base is added to neutralize the hydrochloric acid generated during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion. After the reaction, the mixture is acidified to form the hydrochloride salt, which is then isolated by filtration or crystallization.

Industrial Adaptations:
On an industrial scale, continuous flow reactors are employed to optimize control over reaction parameters such as temperature, pressure, and residence time, thereby improving yield and purity. Automated systems facilitate reproducibility and scalability of the process.

Preparation of 2-Chloroethylamine Hydrochloride as a Key Intermediate

Context:
2-Chloroethylamine hydrochloride is a potential intermediate in the synthesis of 2-(4-chlorobenzenesulfonyl)-ethylamine hydrochloride. Its preparation involves the hydrochlorination of ethanolamine under controlled conditions.

Detailed Method:

Step Description
1 Ethanolamine is placed in a reaction vessel and stirred at room temperature. Hydrogen chloride gas is introduced until the pH reaches 2–3.
2 Organic acid (e.g., propionic, butyric, glutaric, or adipic acid) is added. The mixture is heated to 130–160°C while continuing hydrogen chloride introduction. Water formed is removed by distillation.
3 After reaction completion (2–5 hours), heating and gas flow are stopped. The mixture is cooled, absolute ethanol is added, and the product is isolated by filtration and vacuum drying.

Reaction Parameters:

Parameter Range/Value
Hydrogen chloride flow rate 300–500 mL/min
Reaction temperature 130–160°C
Reaction time 3.5–5 hours
Organic acid to ethanolamine ratio 0.05–0.15:1 (mass ratio)
Drying temperature 50–60°C under vacuum
Yield ~90%
Purity (GC) ~99.1–99.2%

Significance:
This method provides a high-purity intermediate that can be further reacted with 4-chlorobenzenesulfonyl chloride to yield the target sulfonamide. The use of organic acids during hydrochlorination improves reaction efficiency and product quality.

Preparation of 4-Chlorobenzenesulfonyl Chloride (Starting Material)

Overview:
4-Chlorobenzenesulfonyl chloride, a critical reagent, is typically prepared by sulfonation of chlorobenzene with chlorosulfonic acid, followed by isolation of the sulfonyl chloride. The process requires careful control to avoid hydrolysis to the sulfonic acid.

Process Highlights:

  • Reaction of chlorobenzene with chlorosulfonic acid in halogenated aliphatic solvents.
  • Isolation involves quenching in ice water and controlled heating to avoid hydrolysis.
  • The product is purified to maintain high reactivity for subsequent sulfonylation reactions.

Representative Experimental Procedure for this compound

Example Synthesis:

Step Procedure Details
1 Dissolve ethylamine in anhydrous acetone or dichloromethane under stirring at ambient temperature.
2 Add 4-chlorobenzenesulfonyl chloride slowly, maintaining temperature between 0–50°C.
3 Add a base such as triethylamine or sodium hydroxide to neutralize HCl formed during the reaction.
4 Stir the reaction mixture for 3–6 hours until completion (monitored by TLC or HPLC).
5 Acidify the reaction mixture with hydrochloric acid to precipitate the hydrochloride salt.
6 Isolate the product by filtration, wash with cold solvent, and dry under vacuum.
7 Purify by recrystallization from suitable solvents like isopropanol or ethyl acetate if required.

Expected Outcome:
High purity this compound with yields typically above 85% and purity above 98% by HPLC.

Summary Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Purity (%) Notes
Direct sulfonylation with ethylamine 4-Chlorobenzenesulfonyl chloride, ethylamine RT to 50°C, anhydrous solvent, base neutralization >85 >98 Scalable, common industrial method
Hydrochlorination of ethanolamine (intermediate) Ethanolamine, HCl gas, organic acid 130–160°C, controlled HCl flow, distillation ~90 ~99 Produces 2-chloroethylamine hydrochloride
Preparation of sulfonyl chloride Chlorobenzene, chlorosulfonic acid Controlled sulfonation, careful hydrolysis avoidance Variable High Essential precursor preparation

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted benzene derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

  • The compound serves as an important intermediate in the synthesis of complex organic molecules. Its sulfonamide group allows for various chemical modifications, making it valuable in the development of new pharmaceuticals and agrochemicals. For instance, it can undergo oxidation, reduction, and substitution reactions to yield a variety of derivatives .

Reactivity and Transformations

  • The compound can participate in several types of reactions:
    • Oxidation : Converts sulfonyl groups to sulfone derivatives.
    • Reduction : Can reduce nitro groups to amines.
    • Substitution : The chlorine atom may be replaced by other nucleophiles under basic conditions .

Biological Research

Biochemical Probes

  • In biological studies, 2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride is being investigated as a biochemical probe for studying enzyme functions. Its ability to form covalent bonds with nucleophilic sites on proteins suggests potential applications in enzyme inhibition studies .

Therapeutic Potential

  • The compound has been explored for its therapeutic properties, particularly regarding anti-inflammatory and antimicrobial activities. Research indicates that it may interact with cellular pathways involved in inflammation and microbial growth, which could lead to new treatment options for related diseases .

Pharmaceutical Applications

Drug Development

  • The compound is utilized in the pharmaceutical industry for lead optimization and drug development processes. It has been part of studies aimed at developing inhibitors for various biological targets, including cancer cells and other neoplastic conditions .

Case Studies

  • Several case studies have documented the successful application of this compound in drug discovery:
    • Inhibition of Neoplastic Cells : Research has shown that compounds similar to this compound can inhibit cancerous cells, suggesting its potential as a therapeutic agent against various malignancies .
    • Lead Optimization : In a study involving parallel synthesis, this compound was part of a focused library used for validating leads against influenza endonuclease, demonstrating its utility in antiviral drug development .

Industrial Applications

Specialty Chemicals Production

  • The compound is also employed in the production of specialty chemicals and other industrial applications due to its reactivity and ability to form various derivatives. This versatility makes it a key player in chemical manufacturing processes .

Summary Table of Applications

Application Area Description
Chemical SynthesisIntermediate for synthesizing complex organic molecules
Biological ResearchBiochemical probe for enzyme function studies
Pharmaceutical DevelopmentPotential therapeutic agent with anti-inflammatory and antimicrobial properties
Industrial ApplicationsUsed in the production of specialty chemicals

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzenesulfonyl chloride
  • 4-Chlorobenzenesulfonamide
  • 2-(4-Methylbenzenesulfonyl)-ethylamine hydrochloride

Comparison

2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride is unique due to the presence of both the sulfonyl and ethylamine groups, which confer distinct chemical reactivity and biological activity. Compared to 4-Chlorobenzenesulfonyl chloride, it is less reactive towards nucleophiles but more versatile in forming derivatives. Compared to 4-Chlorobenzenesulfonamide, it has enhanced solubility and bioavailability, making it more suitable for biological applications.

Biological Activity

2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and applications in various fields, supported by research findings and case studies.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C8H10ClNO2S
  • CAS Number: 85052-88-6
  • Molecular Weight: 221.69 g/mol

The compound features a sulfonyl group attached to a chlorobenzene ring and an ethylamine group, which contributes to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethylamine. The reaction is conducted under controlled conditions to optimize yield:

Parameter Condition
TemperatureRoom temperature to 50°C
SolventAnhydrous dichloromethane or toluene
Reaction TimeSeveral hours

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to the inhibition of specific enzymes involved in cellular pathways related to inflammation and microbial growth.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, making it a candidate for further exploration in therapeutic applications. Studies have shown its effectiveness against various bacterial strains, suggesting potential use in treating infections.

Anti-inflammatory Effects

Preliminary findings suggest that this compound may possess anti-inflammatory properties. This activity is believed to stem from its ability to inhibit enzymes that play critical roles in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX)【1】.

Case Studies

  • Antitumor Activity:
    In a study involving human prostate cancer cells (PC-3), compounds structurally related to this compound demonstrated significant antitumor effects. The sulforhodamine B (SRB) assay indicated that these compounds could reduce cell viability at low micromolar concentrations【2】.
  • Enzyme Inhibition:
    The compound has been investigated for its role as a biochemical probe in enzyme studies, particularly focusing on its inhibitory effects on specific enzymes involved in metabolic processes【1】【3】.

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound Key Features Biological Activity
4-Chlorobenzenesulfonyl chlorideMore reactive towards nucleophilesLimited biological applications
4-ChlorobenzenesulfonamideEnhanced solubility but less versatileModerate antibacterial activity
2-(4-Methylbenzenesulfonyl)-ethylamine hydrochlorideSimilar structure with methyl substitutionPotentially lower bioavailability

Q & A

Q. Why do different studies report varying IC₅₀ values for enzyme inhibition?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., enzyme source, substrate concentration). Use standard reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to calibrate assays. Statistical tools (e.g., Grubbs’ test) identify outliers in replicate experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride

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